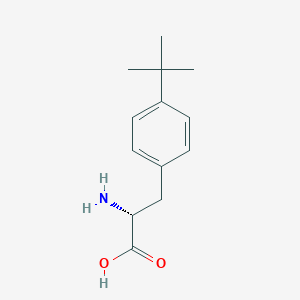

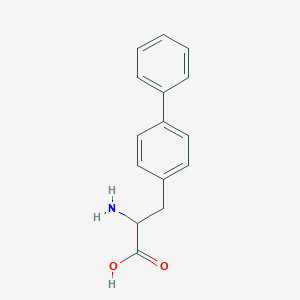

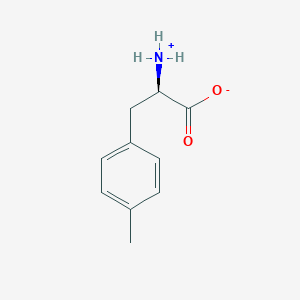

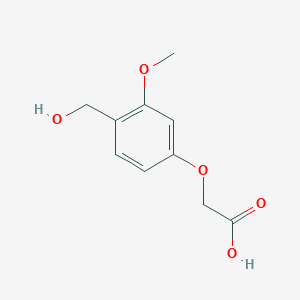

(R)-2-Amino-3-(m-tolyl)propanoic acid

Descripción general

Descripción

(R)-2-Amino-3-(m-tolyl)propanoic acid, also known as (R)-α-methylbenzylamine or (R)-α-methylbenzylammonium, is an important organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is a chiral compound, meaning it has two mirror-image forms, and is used in asymmetric synthesis, a process which produces molecules with a single stereoisomer. In addition, (R)-α-methylbenzylamine is used in the synthesis of a variety of compounds, including peptides, amino acids, and other small molecules.

Aplicaciones Científicas De Investigación

Analytical Techniques and Biochemical Applications

Ninhydrin Reaction for Amino Acid Analysis

The reaction of ninhydrin with primary amino groups, including those similar to (R)-2-Amino-3-(m-tolyl)propanoic acid, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific fields such as agricultural, biochemical, clinical, and nutritional sciences. This reaction is unique for its broad applicability and the formation of a distinct chromophore by all primary amines, facilitating their detection and analysis (Friedman, 2004).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids and their derivatives. It is particularly advantageous for the separation of peptides, proteins, drugs, and metabolites, highlighting the importance of developing analytical techniques for compounds like this compound (Jandera, 2011).

Biological and Pharmacological Research

Roles in Plant Stress Resistance

Amino acids like glycine betaine and proline play crucial roles in improving plant abiotic stress resistance, suggesting that research into similar amino acids could uncover new methods to enhance crop resilience against environmental stresses (Ashraf & Foolad, 2007).

Pharmacological Properties of Amino Acid Derivatives

Studies on the pharmacological properties of amino acid derivatives, including those with structures similar to this compound, have shown potential in developing new pharmacological agents. These include their roles in creating antiviral compounds, highlighting the therapeutic potential of amino acid-based molecules (Grigor’ev, Tkacheva, & Morozov, 2014).

Synthesis and Chemical Applications

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

The use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives demonstrates the versatility of amino acids in organic synthesis, offering pathways for creating novel compounds with enhanced biological or chemical properties (Kiss, Kardos, Vass, & Fülöp, 2018).

Conducting Polymers and Molecularly Imprinted Polymers for Amino Acid Detection

The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids underscores the importance of this compound and similar compounds in environmental monitoring, food safety, and clinical diagnostics (Dinu & Apetrei, 2022).

Análisis Bioquímico

Biochemical Properties

The biochemical properties of ®-2-Amino-3-(m-tolyl)propanoic acid are not fully understood due to limited research. As a derivative of phenylalanine, it may share some biochemical properties with its parent compound. Phenylalanine is known to be a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the biological pigment melanin

Cellular Effects

Phenylalanine and its derivatives are known to play crucial roles in various cellular processes, including protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . The additional methyl group in ®-2-Amino-3-(m-tolyl)propanoic acid could potentially modulate these effects.

Molecular Mechanism

As a derivative of phenylalanine, it may interact with the same enzymes and proteins as phenylalanine, potentially influencing enzyme activity, gene expression, and binding interactions with biomolecules .

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-3-(m-tolyl)propanoic acid are not well-defined. As a derivative of phenylalanine, it might be involved in similar metabolic pathways, potentially interacting with the same enzymes or cofactors .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312961 | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114926-39-5 | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114926-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.